molecular formula C16H10INO B1392210 4-(2-Iodobenzoyl)isoquinoline CAS No. 1187166-30-8

4-(2-Iodobenzoyl)isoquinoline

Cat. No. B1392210
M. Wt: 359.16 g/mol
InChI Key: NPTMPPVXESKXDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoquinoline synthesis has been greatly developed recently . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields . Other efficient approaches for the syntheses of isoquinolines include the reactions of pyrroline-2,3-diones with benzyne .


Molecular Structure Analysis

The molecular structure of 4-(2-Iodobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The general reaction of oxazoles with o-(trimethylsilyl)aryl triflates promoted by potassium fluoride and 18-crown-6-ether at room temperature provides a variety of functionalized isoquinoline compounds in moderate to good yields .

Scientific Research Applications

  • Synthesis of Isoquinoline-Fused Benzimidazoles

    • Field : Organic Chemistry .
    • Application Summary : Isoquinoline-fused benzimidazoles are heterotetracyclic compounds that combine fused benzimidazole and isoquinoline moieties . These compounds exhibit broad and multifaceted biological activity .
    • Methods of Application : Synthetic protocols for this class of compounds often include the use of metal reagents/catalysts . The development of methods that reduce cost, improve product selectivity or purity, and offer more effective routes for the synthesis of benzimidazo[2,1-a]isoquinolines has been highlighted .
    • Results or Outcomes : The association of these two ring systems has resulted in studies directed at the inhibition of topoisomerase I and the cyclic AMP-dependent protein kinase (PKA) catalytic subunit, as well as anticancer activities .
  • Environmentally Benign Synthesis of Isoquinoline-Fused Benzimidazoles

    • Field : Green Chemistry .
    • Application Summary : An efficient and environmentally friendly route for the synthesis of benzimidazo[2,1-a]isoquinoline has been developed .
    • Methods of Application : This method involves reacting 2-ethynylbenzaldehyde and related substituted alkynylbenzaldehydes with variously substituted ortho-phenylenediamines and aliphatic amines in ethanol .
    • Results or Outcomes : This method provides a more sustainable and less toxic approach to the synthesis of these compounds .
  • Efficient Synthesis of Isoquinoline and Its Derivatives

    • Field : Organic Chemistry .
    • Application Summary : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention .
    • Methods of Application : The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field .
    • Results or Outcomes : The discovery and various sites of application of natural isoquinoline alkaloids and synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
  • Antioxidant Mechanisms of Quinolone and Isoquinolone Alkaloids

    • Field : Medicinal Chemistry .
    • Application Summary : Quinolone and isoquinolone alkaloids, which were found in the plant kingdom, are now potential antioxidants .
    • Methods of Application : A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method coupled with basis set 6–311++G (d,p) was used to investigate free-radical quenching activity of alkaloidal quinolone viridicatol and alkaloidal isoquinoline .
    • Results or Outcomes : From thermodynamic and kinetic viewpoints, compound 2 can be seen as a therapeutically useful agent in antioxidative treatment because of the role of a 5-hydroxy group .
  • Cobalt-Catalyzed Synthesis of Isoquinoline Derivatives

    • Field : Organic Chemistry .
    • Application Summary : Cobalt is known as a catalyst which can coordinate with other ligands forming catalysts even of higher activity . Activation of C–H/N–N bonds of azo compounds by a cobalt catalyst was used in the synthesis of isoquinoline bicyclic derivatives .
    • Methods of Application : In this case, azines served as the initial compounds .
    • Results or Outcomes : This method provides an efficient approach to the synthesis of isoquinoline derivatives .
  • Synthesis of Benzimidazo[2,1-a]isoquinolines

    • Field : Organic Chemistry .
    • Application Summary : This review highlights the development of methods that reduce cost, improve product selectivity or purity, and offer more effective routes for the synthesis of benzimidazo[2,1-a]isoquinolines .
    • Methods of Application : Emphasis is placed on green methods that support contemporary environmental and safety improvements .
    • Results or Outcomes : The seminal work of Sun and LaVoie (1996) provided one of the earliest comprehensive synthetic routes to benzimidazo[2,1-a]isoquinolines .

Future Directions

Isoquinoline derivatives have been the focus of recent research due to their wide range of pharmacological activities . The development of new synthetic methodologies and modification of traditional procedures have greatly expanded the diversity of isoquinoline motifs available .

properties

IUPAC Name

(2-iodophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTMPPVXESKXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281401
Record name (2-Iodophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Iodobenzoyl)isoquinoline

CAS RN

1187166-30-8
Record name (2-Iodophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Iodophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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